REACTION_CXSMILES
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[N:1]([CH2:4][CH2:5][C:6]1[CH:7]=[CH:8][C:9]2[N:13]=[C:12]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[NH:11][C:10]=2[CH:20]=1)=[N+]=[N-]>C(O)C.[Pd]>[C:14]1([C:12]2[NH:11][C:10]3[CH:20]=[C:6]([CH2:5][CH2:4][NH2:1])[CH:7]=[CH:8][C:9]=3[N:13]=2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1
|
Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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consumption of starting material
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Type
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FILTRATION
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Details
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The heterogeneous reaction mixture was filtered through Celite
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Type
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CONCENTRATION
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Details
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the filtrated was concentrated under reduced pressure
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |